molecular formula C17H14ClNO4S B3457894 ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate

ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B3457894
M. Wt: 363.8 g/mol
InChI Key: KIIWFBUCIFQVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated dihydro ring. Key substituents include a chlorine atom at position 7, two formyl groups (at position 6 and on the pyrrole ring), and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 7-chloro-6-formyl-2-(2-formylpyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-2-23-17(22)13-12-6-5-10(8-20)14(18)15(12)24-16(13)19-7-3-4-11(19)9-21/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWFBUCIFQVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogues include other benzothiophene derivatives and heterocyclic esters. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate (Target Compound) C₁₇H₁₃ClN₂O₄S ~376.8 Formyl (×2), ethyl ester, chloro, pyrrole Chlorine at position 7; fused dihydro-benzothiophene
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () C₂₆H₂₄N₂O₆S ~492.5 Trimethoxybenzylidene, thiazolo-pyrimidine, ethyl ester Methoxy groups; non-fused thiazolo-pyrimidine ring
Ethyl 5-chloro-2-(furan-2-yl)benzothiophene-3-carboxylate C₁₅H₁₁ClO₃S ~306.8 Furan, ethyl ester, chloro Simpler benzothiophene core; no dihydro saturation

Key Observations :

  • Electronic Effects : The target compound’s dual formyl groups enhance electrophilicity compared to analogues with methyl or methoxy substituents (e.g., the compound in ).
  • Ring Flexibility : The 4,5-dihydro-benzothiophene moiety introduces partial saturation, reducing conformational rigidity relative to fully aromatic systems.
  • Synthetic Complexity : The pyrrole and dual formyl groups increase synthetic challenges compared to simpler esters like ethyl 5-chloro-2-(furan-2-yl)benzothiophene-3-carboxylate.
Crystallographic and Physicochemical Properties

While crystallographic data for the target compound are unavailable, structural analogues often exhibit monoclinic or triclinic crystal systems. For example, the compound in crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 10.28 Å, c = 15.72 Å, and β = 107.1°. Such data highlight the role of bulky substituents (e.g., trimethoxybenzylidene) in dictating packing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.